molecular formula C10H13N5O B15142293 trans-Zeatin-d5

trans-Zeatin-d5

Cat. No.: B15142293
M. Wt: 224.27 g/mol
InChI Key: UZKQTCBAMSWPJD-NZHOCFFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Zeatin-d5: is a deuterium-labeled form of trans-Zeatin, a naturally occurring cytokinin. Cytokinins are a class of plant hormones that promote cell division, growth, and differentiation. This compound is primarily used as an internal standard in mass spectrometry for the quantification of trans-Zeatin due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 involves the incorporation of deuterium atoms into the trans-Zeatin molecule. One method involves the use of deuterated reagents in the synthesis process. The key steps include:

    Isopentenylation: The initial step involves the isopentenylation of adenosine monophosphate (AMP) using dimethylallyldiphosphate (DMAPP) catalyzed by adenylate isopentenyltransferase (IPT).

    Hydroxylation: The isopentenyladenine riboside monophosphate (iPRMP) is then hydroxylated to form trans-Zeatin riboside monophosphate (tZRMP).

    Deuteration: Deuterium atoms are introduced during the synthesis process using deuterated reagents.

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its higher yield and specificity. The process utilizes enzymes such as adenylate isopentenyltransferase from Arabidopsis thaliana, alkaline phosphatase from calf intestine, and purine-nucleoside phosphorylase from Escherichia coli .

Chemical Reactions Analysis

Types of Reactions: trans-Zeatin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

trans-Zeatin-d5 exerts its effects by binding to cytokinin receptors such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that promotes cell division, growth, and differentiation. The compound also inhibits the activation of the MEK/ERK pathway induced by ultraviolet radiation .

Comparison with Similar Compounds

    cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.

    Isopentenyladenine: A cytokinin with a similar structure but lacking the hydroxyl group present in zeatin.

    Dihydrozeatin: A reduced form of zeatin with a saturated side chain

Uniqueness of trans-Zeatin-d5: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its biological activity is similar to that of trans-Zeatin, making it useful in various research applications .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

224.27 g/mol

IUPAC Name

(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol

InChI

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2

InChI Key

UZKQTCBAMSWPJD-NZHOCFFMSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)CO

Origin of Product

United States

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